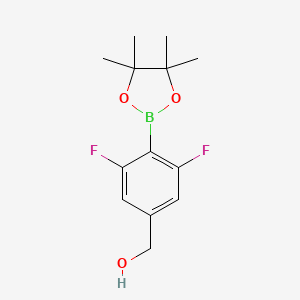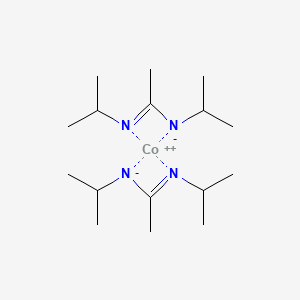
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) is a coordination compound with the chemical formula C20H40CoN4. It is known for its dark green-blue crystalline form and is sensitive to air and moisture . This compound is used primarily in the field of material science, particularly in the deposition of cobalt-containing films through atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques .
Wirkmechanismus
Target of Action
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 is primarily used in the field of material science, particularly in the vapor deposition (ALD and CVD) of cobalt-containing films . Its primary target is the substrate on which the cobalt-containing film is to be deposited.
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the substrate surface in a sequential, self-limiting manner. This allows for the precise control of the film thickness at the atomic level .
Biochemical Pathways
Instead, it participates in physical and chemical processes to deposit cobalt-containing films on substrates .
Result of Action
The result of the action of this compound is the formation of high-quality, uniform cobalt-containing films. These films are used in various applications, including the fabrication of semiconductors .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is air-sensitive, indicating that it must be handled and stored under conditions that minimize exposure to air . Additionally, the temperature and pressure conditions of the ALD or CVD process can significantly affect the quality of the deposited film .
Biochemische Analyse
Biochemical Properties
It is known that this compound is used for the vapor deposition (ALD and CVD) of cobalt-containing films . The atomic layer deposition of cobalt metal films is described using Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 and formic acid as precursors .
Temporal Effects in Laboratory Settings
It is known that this compound is air and moisture sensitive , which may influence its stability and degradation over time.
Vorbereitungsmethoden
The synthesis of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) typically involves the reaction of cobalt(II) chloride with 1,4-di-t-butyl-1,3-diazabutadiene ligands under an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product . Industrial production methods also follow similar synthetic routes but are scaled up to meet the demand for the compound in various applications .
Analyse Chemischer Reaktionen
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: Ligand substitution reactions can occur, where the diazabutadiene ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) has several scientific research applications:
Material Science: It is used in the deposition of cobalt-containing films through ALD and CVD techniques, which are essential for the fabrication of electronic devices.
Biomedical Research:
Vergleich Mit ähnlichen Verbindungen
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) can be compared with other similar compounds, such as:
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)nickel(II): Similar in structure but contains nickel instead of cobalt.
Bis(1,4-di-t-butyl-1,3-diazabutadienyl)copper(II): Contains copper and exhibits different reactivity and applications.
The uniqueness of Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) lies in its specific coordination chemistry and its effectiveness in ALD and CVD processes for cobalt film deposition .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2 involves the reaction of 1,4-di-t-butyl-1,3-diazabutadiene with cobalt(II) chloride in the presence of a reducing agent.", "Starting Materials": [ "1,4-di-t-butyl-1,3-diazabutadiene", "Cobalt(II) chloride", "Reducing agent" ], "Reaction": [ "1. Dissolve 1,4-di-t-butyl-1,3-diazabutadiene in a suitable solvent.", "2. Add cobalt(II) chloride to the solution and stir for several hours.", "3. Add the reducing agent to the solution and stir for several more hours.", "4. Filter the resulting solid and wash with a suitable solvent.", "5. Dry the solid under vacuum to obtain Bis(1,4-di-t-butyl-1,3-diazabutadienyl)cobalt(II) Co(DAD)2." ] } | |
CAS-Nummer |
177099-51-3 |
Molekularformel |
C20H40CoN4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
cobalt;N,N'-ditert-butylethane-1,2-diimine |
InChI |
InChI=1S/2C10H20N2.Co/c2*1-9(2,3)11-7-8-12-10(4,5)6;/h2*7-8H,1-6H3; |
InChI-Schlüssel |
HYCRFFVLCILIMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co] |
Kanonische SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















